molecular formula C27H22ClF3N6O B2928047 7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893789-64-5

7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2928047
CAS RN: 893789-64-5
M. Wt: 538.96
InChI Key: CRZXBPOAMFTYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C27H22ClF3N6O and its molecular weight is 538.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is involved in the synthesis of various derivatives that exhibit antimicrobial properties. For example, certain 1,2,4-triazole derivatives, closely related to the queried compound, have been synthesized and tested for antimicrobial activities, showing good to moderate effectiveness against various microorganisms (Bektaş et al., 2007).

Development of Quality Control Methods

Research has also been focused on developing quality control methods for compounds within the same family, particularly those showing promise as antimalarial agents. This includes establishing parameters for description, solubility, identification, impurity profiling, and assay methods (Danylchenko et al., 2018).

Antihypertensive and Antiarrhythmic Effects

Some derivatives exhibit significant antihypertensive and antiarrhythmic effects on mammalian cardiac tissues, offering potential for the development of new cardiovascular drugs (Tsai et al., 2001).

Antitumor and Antiviral Activities

Quinazoline derivatives containing piperazine moieties have been evaluated for their antitumor and antiviral potentials. Certain derivatives have shown potent antiproliferative activities against various cancer cell lines, suggesting their utility in cancer therapy (Li et al., 2020).

Potential as H1-antihistaminic Agents

Studies have also explored the H1-antihistaminic activity of related compounds, identifying potential leads for the development of new classes of H1-antihistaminic agents with minimal sedative effects (Alagarsamy et al., 2009).

properties

IUPAC Name

7-chloro-5-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClF3N6O/c1-38-21-7-3-6-20(16-21)35-10-12-36(13-11-35)25-22-15-19(28)8-9-23(22)37-26(32-25)24(33-34-37)17-4-2-5-18(14-17)27(29,30)31/h2-9,14-16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZXBPOAMFTYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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